2-Chloro-4-methyl-6-propylpyrimidine
Overview
Description
2-Chloro-4-methyl-6-propylpyrimidine is a versatile chemical compound belonging to the pyrimidine family. It has gained significant attention in various fields due to its unique chemical structure and potential biological activities. This compound is used in scientific research, ranging from drug synthesis to organic ligand preparation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4-methyl-6-propylpyrimidine typically involves a series of chemical reactions. One common method includes the salifying reaction, cyanamide reaction, and condensation reaction. These steps involve the use of composite solvents such as dimethyl formyl, formamide, dimethylacetamide, and others . The process begins with the salifying reaction to obtain dimethyl propylene diimine dihydrochloride, followed by the cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propane imine, and finally, the condensation reaction under the action of a catalyst to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure efficient production. The use of advanced techniques like continuous flow reactors and automated synthesis systems can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-6-propylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cross-Coupling Reactions: The compound is also involved in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the chlorine atom can be replaced by different functional groups, leading to a variety of substituted pyrimidines.
Scientific Research Applications
2-Chloro-4-methyl-6-propylpyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and developing new drugs.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the production of advanced materials and as a ligand in catalysis.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-6-propylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound’s effects on these molecular targets can lead to various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Comparison with Similar Compounds
2-Chloro-4-methyl-6-propylpyrimidine can be compared with other similar compounds, such as:
4-Chloro-2-methyl-5-propylpyrimidine: This compound has a similar structure but differs in the position of the chlorine and methyl groups.
2-Chloro-4-methylpyridine: While this compound shares the chloro and methyl groups, it belongs to the pyridine family rather than the pyrimidine family.
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-4-methyl-6-propylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-3-4-7-5-6(2)10-8(9)11-7/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCZTGBQCHPXSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC(=C1)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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